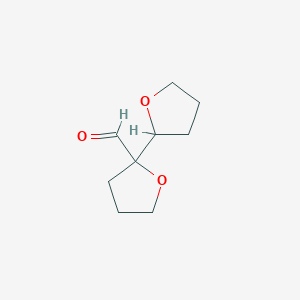

2-(Oxolan-2-YL)oxolane-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)oxolane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-7-9(4-2-6-12-9)8-3-1-5-11-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYPCMDLBWCMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCCO2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Oxolan 2 Yl Oxolane 2 Carbaldehyde

Reactions Involving the Carbaldehyde Group

The primary site of reactivity in 2-(Oxolan-2-YL)oxolane-2-carbaldehyde is the aldehyde functional group. This group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the hydrogen atom attached to the carbonyl carbon allows for oxidative transformations.

Oxidative Transformations to Carboxylic Acids and Esters

Aldehydes are readily oxidized to carboxylic acids, a transformation that can be achieved using a variety of oxidizing agents. libretexts.org For this compound, this reaction would yield 2-(oxolan-2-yl)oxolane-2-carboxylic acid. Common and effective reagents for this purpose include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) and potassium dichromate (K₂Cr₂O₇). libretexts.orglibretexts.org Milder, more selective methods are also available, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) or Tollens' reagent, which consists of silver(I) ions in a basic solution. libretexts.org The latter is often used as a qualitative test for aldehydes. libretexts.org

The direct conversion to esters can also be achieved through oxidative esterification. This process involves reacting the aldehyde with an alcohol in the presence of an oxidizing agent.

Table 1: Predicted Oxidative Transformations

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-(Oxolan-2-yl)oxolane-2-carboxylic acid | Carboxylic Acid |

| This compound | Potassium Dichromate (K₂Cr₂O₇, H₂SO₄) | 2-(Oxolan-2-yl)oxolane-2-carboxylic acid | Carboxylic Acid |

| This compound | Oxone | 2-(Oxolan-2-yl)oxolane-2-carboxylic acid | Carboxylic Acid |

| This compound | Sodium Chlorite (NaClO₂), NaH₂PO₄ | 2-(Oxolan-2-yl)oxolane-2-carboxylic acid | Carboxylic Acid |

Reductive Transformations to Primary Alcohols

The reduction of the carbaldehyde group provides a direct route to primary alcohols. britannica.com Treatment of this compound with common hydride reducing agents would yield [2-(oxolan-2-yl)oxolan-2-yl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgchemguide.co.uk For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) is highly effective. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like platinum, palladium, or nickel, is another viable method for this transformation. britannica.com

Table 2: Predicted Reductive Transformations

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Sodium borohydride (NaBH₄), Methanol | [2-(Oxolan-2-yl)oxolan-2-yl]methanol | Primary Alcohol |

| This compound | Lithium aluminum hydride (LiAlH₄), Diethyl ether | [2-(Oxolan-2-yl)oxolan-2-yl]methanol | Primary Alcohol |

| This compound | Hydrogen (H₂), Platinum(IV) oxide (PtO₂) | [2-(Oxolan-2-yl)oxolane-2-yl]methanol | Primary Alcohol |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, leading to a wide array of important chemical transformations.

Formation of Acetals, Hemiacetals, and Hydrates

In the presence of water, aldehydes exist in equilibrium with their corresponding hydrates (gem-diols). For this compound, this would be 1-[2-(oxolan-2-yl)oxolan-2-yl]methane-1,1-diol. This equilibrium is typically reversible.

When treated with one equivalent of an alcohol under acidic or basic conditions, an aldehyde forms a hemiacetal. masterorganicchemistry.com This intermediate, which contains both a hydroxyl and an alkoxy group on the same carbon, can then react with a second equivalent of the alcohol under acidic catalysis to form a stable acetal. britannica.comyoutube.com Acetals are valuable as protecting groups for aldehydes due to their stability under neutral and basic conditions. masterorganicchemistry.com The reaction of this compound with two equivalents of methanol, for instance, would yield 2-(dimethoxymethyl)-2-(oxolan-2-yl)oxolane. The steric hindrance from the bulky oxolanyl groups might slow the reaction, but it is expected to proceed under appropriate catalytic conditions. researchgate.netorganic-chemistry.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are powerful methods for forming carbon-carbon double bonds from carbonyl compounds.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction is highly versatile for alkene synthesis because the double bond is formed with absolute regiochemical control. libretexts.org The stereoselectivity of the Wittig reaction depends on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org However, reactions with α-alkoxy aldehydes can sometimes show decreased stereoselectivity. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that its byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction generally shows a strong preference for the formation of the (E)-alkene isomer. wikipedia.orgnrochemistry.com

Table 3: Predicted Olefination Reactions

| Reaction Type | Reagent(s) | Expected Major Product | Key Feature |

| Wittig (unstabilized ylide) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(oxolan-2-yl)-2-(vinyl)oxolane | Forms terminal alkene |

| Wittig (stabilized ylide) | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 3-[2-(Oxolan-2-yl)oxolan-2-yl]prop-2-enenitrile | Predominantly (E)-alkene |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate, NaH | 3-[2-(Oxolan-2-yl)oxolan-2-yl]prop-2-enenitrile | High (E)-selectivity, easy workup |

Aldol (B89426) and Related Condensations (e.g., Knoevenagel, Henry)

These reactions involve the nucleophilic addition of an enolate or enolate equivalent to the aldehyde carbonyl group, forming a new carbon-carbon bond.

Since this compound lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation in a typical Aldol reaction . ncert.nic.in However, it can act as an electrophilic partner in a crossed-aldol condensation with another carbonyl compound that does possess α-hydrogens.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is generated from an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, diethyl malonate, malononitrile). orientjchem.org The reaction is typically catalyzed by a weak base and is followed by dehydration to yield an α,β-unsaturated product. orientjchem.org Even sterically hindered aldehydes can participate in this reaction under suitable conditions. orientjchem.orgresearchgate.net

The Henry reaction (or nitroaldol reaction) is the condensation of an aldehyde with a nitroalkane in the presence of a base. wikipedia.orgorganic-chemistry.org The product is a β-nitro alcohol, which is a versatile synthetic intermediate that can be further transformed into other functional groups like β-amino alcohols or nitroalkenes. wikipedia.orgmdpi.com

Table 4: Predicted Condensation Reactions

| Reaction Type | Reagent(s) | Expected Product | Product Class |

| Knoevenagel Condensation | Diethyl malonate, Piperidine | Diethyl 2-{[2-(oxolan-2-yl)oxolan-2-yl]methylidene}propanedioate | α,β-Unsaturated ester |

| Knoevenagel Condensation | Malononitrile, Base | 2-{[2-(oxolan-2-yl)oxolan-2-yl]methylidene}propanedinitrile | α,β-Unsaturated nitrile |

| Henry Reaction | Nitromethane, Base | 1-[2-(Oxolan-2-yl)oxolan-2-yl]-2-nitroethanol | β-Nitro alcohol |

Formation of Imines, Enamines, and Oximes

The aldehyde functional group in this compound is the primary site for reactions with nitrogen-based nucleophiles, leading to the formation of imines, enamines, and oximes. These reactions are fundamental transformations of carbonyl compounds.

Imines are formed through the reaction of the aldehyde with a primary amine. This reaction is typically catalyzed by an acid and proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

Enamines are produced when the aldehyde reacts with a secondary amine. Similar to imine formation, the reaction goes through a carbinolamine intermediate. However, because the nitrogen in a secondary amine has no additional proton to lose to form a neutral C=N bond, a proton is instead removed from the alpha-carbon, resulting in a C=C double bond adjacent to the nitrogen atom. youtube.com

Oximes result from the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH). The mechanism is analogous to imine formation, yielding a C=N-OH functional group.

The table below summarizes these characteristic reactions for this compound.

| Reaction Type | Reactant | Product Functional Group | General Product Structure |

| Imine Formation | Primary Amine (R-NH₂) | Imine | 2-(Oxolan-2-yl)-N-alkyloxolane-2-carboximidoyl |

| Enamine Formation | Secondary Amine (R₂NH) | Enamine | 1-(1-(Dialkylamino)-2-(oxolan-2-yl)vinyl)oxolane |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

Alpha-Carbon Reactivity and Enolization Pathways

The carbon atom situated between the two oxolane rings and directly attached to the carbonyl group is the alpha-carbon. The hydrogen atom on this alpha-carbon is significantly more acidic than typical C-H bonds due to the electron-withdrawing nature of the adjacent aldehyde group.

This acidity allows for the removal of the alpha-proton by a base to form a resonance-stabilized intermediate known as an enolate. youtube.com The negative charge in the enolate is delocalized between the alpha-carbon and the carbonyl oxygen atom. youtube.com This enolate ion is a potent nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions, such as the aldol reaction. youtube.commsu.edulibretexts.org

The formation of an enolate or its corresponding enol (formed under acidic conditions) is known as enolization. msu.edu This process involves the tautomerization between the standard aldehyde structure (the "keto" form) and the enol form, which contains a carbon-carbon double bond and a hydroxyl group. youtube.com For this compound, the equilibrium typically favors the aldehyde form. However, the enol or enolate intermediate is key to its alpha-carbon reactivity. msu.edulibretexts.org

A significant stereochemical consequence of enolization is that the alpha-carbon becomes planar (sp² hybridized) in the enol or enolate intermediate. msu.edulibretexts.org This planarity means that any pre-existing chirality at this center is lost during the process. youtube.commsu.edulibretexts.org

Reactions Involving the Oxolane Ring Systems

The two oxolane (tetrahydrofuran) rings are cyclic ethers, which are generally stable and less reactive than the aldehyde functional group. However, under specific conditions, they can undergo reactions.

Ring Opening Reactions and Fragmentation Analysis

The ether linkages in the oxolane rings are susceptible to cleavage under strong acidic conditions. Protonation of the ether oxygen makes the adjacent carbon atoms electrophilic and vulnerable to attack by a nucleophile, resulting in the opening of the ring. Theoretical studies on tetrahydrofuran indicate that its ring-opening can also be facilitated by frustrated Lewis pairs. researchgate.net

In the context of fragmentation analysis, such as in mass spectrometry, the oxolane rings can undergo characteristic cleavage patterns. Common fragmentation pathways for cyclic ethers involve the loss of small neutral molecules following ionization. For this compound, fragmentation would likely involve cleavage of the C-C bond between the rings and the alpha-carbon, as well as fragmentation within the rings themselves.

The following table outlines potential fragmentation patterns based on the general behavior of substituted tetrahydrofurans.

| Ion (m/z) | Potential Fragment Structure | Description |

| [M-CHO]⁺ | C₉H₁₅O₂⁺ | Loss of the formyl radical |

| [M-C₄H₇O]⁺ | C₆H₉O₂⁺ | Cleavage and loss of one oxolane ring |

| [C₄H₇O]⁺ | C₄H₇O⁺ | Fragment corresponding to an isolated oxolanyl cation |

Electrophilic and Nucleophilic Substitutions on the Oxolane Rings

The oxolane rings are generally unreactive toward electrophilic and nucleophilic substitution directly on the ring carbons. The C-H bonds are non-acidic, and the ether oxygen is a weak Lewis base. The molecule lacks any activating groups that would promote substitution on the saturated heterocyclic system. Therefore, reactions of this type are not considered a major transformation pathway for this compound under standard laboratory conditions.

Stereochemical Integrity and Epimerization Pathways of the Oxolane Centers

The structure of this compound contains three chiral centers: the alpha-carbon and the C2 carbon of each oxolane ring (the point of attachment to the alpha-carbon).

The stereochemical integrity of the alpha-carbon is compromised under conditions that promote enolization. As discussed in section 3.1.4, the formation of the planar enol or enolate intermediate leads to the loss of the stereochemical information at this center. msu.edulibretexts.org Subsequent reprotonation or reaction can occur from either face of the planar intermediate, potentially leading to a mixture of diastereomers or epimerization (a change in configuration at that single stereocenter).

Conversely, the stereocenters at the C2 positions of the two oxolane rings are not directly involved in the enolization process. Their configuration is expected to remain intact during reactions that exclusively involve the aldehyde or the alpha-carbon. The stereochemical integrity of these ring centers would only be threatened under harsh conditions that could induce ring-opening and closing reactions.

Derivatization and Analog Synthesis from 2 Oxolan 2 Yl Oxolane 2 Carbaldehyde

Design and Synthesis of Structurally Diverse Analogs and Homologs

The generation of structurally diverse analogs and homologs of 2-(oxolan-2-yl)oxolane-2-carbaldehyde is a key area of research. Synthetic strategies often focus on modifying the core bis-oxolane structure or the carbaldehyde functional group. One approach to creating such diversity is through sequential palladium-catalyzed carboetherification reactions, which can be used to construct both fused and attached-ring bis-tetrahydrofurans. nih.gov This method allows for the introduction of various substituents on each of the tetrahydrofuran (B95107) rings, providing a pathway to a wide array of derivatives. nih.gov

Further diversification can be achieved through reactions of the carbaldehyde group. For instance, aldol (B89426) condensations, Wittig reactions, and reductive aminations can be employed to introduce new carbon-carbon and carbon-nitrogen bonds, leading to a variety of functionalized analogs. The synthesis of highly substituted tetrahydrofurans can also be accomplished through methods like Matteson homologations, which allow for the stereoselective construction of complex carbon chains that can be cyclized to form the oxolane ring. uni-saarland.de

Below is a table summarizing potential synthetic strategies for generating diverse analogs:

| Synthetic Strategy | Description | Potential Analogs |

| Pd-Catalyzed Carboetherification | Sequential coupling reactions to form the bis-oxolane core with various substituents. nih.gov | Aryl-substituted bis-oxolanes, alkenyl-substituted bis-oxolanes. |

| Aldol Condensation | Reaction of the carbaldehyde with enolates to form β-hydroxy carbonyl compounds. | Extended carbon chain derivatives with additional functional groups. |

| Wittig Reaction | Reaction of the carbaldehyde with phosphorus ylides to form alkenes. | Analogs with unsaturated side chains. |

| Reductive Amination | Conversion of the carbaldehyde to an amine via an imine intermediate. | A diverse range of primary, secondary, and tertiary amine derivatives. |

| Matteson Homologation | Stereoselective chain extension of boronic esters to build substituted carbon backbones for cyclization. uni-saarland.de | Highly substituted and stereochemically complex bis-oxolane structures. uni-saarland.de |

Chiral Synthesis and Resolution Strategies for Enantiomerically Pure Derivatives

The stereochemistry of the bis-oxolane core is crucial for many potential applications, necessitating the development of methods for the synthesis of enantiomerically pure derivatives. Asymmetric synthesis and chiral resolution are the two primary approaches to obtaining these stereochemically defined molecules.

Catalytic asymmetric cycloaddition reactions represent a powerful tool for the enantioselective synthesis of chiral tetrahydrofurans. nih.govacs.org For example, a chiral N,N'-dioxide/Ni(II) catalyst system has been shown to be effective in the [3 + 2] cycloaddition of oxiranes with heterosubstituted alkenes to produce highly substituted tetrahydrofurans with excellent enantioselectivity. nih.govacs.org Such strategies could be adapted for the asymmetric synthesis of the bis-oxolane scaffold.

Another approach involves the stereoselective synthesis of bis-tetrahydrofuran motifs through a sequence of reactions including stereoselective reduction of triple bonds, kinetic resolution of bis-epoxides, and oxidative cyclization. ut.ee Additionally, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported to efficiently construct functionalized chiral tetrahydrofuran rings. rsc.org

The following table outlines strategies for achieving enantiomeric purity:

| Strategy | Description | Key Features |

| Catalytic Asymmetric Cycloaddition | Use of chiral catalysts to direct the stereochemical outcome of cycloaddition reactions forming the oxolane rings. nih.govacs.org | High enantioselectivity and diastereoselectivity. nih.govacs.org |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. ut.ee | Can provide access to both enantiomers. |

| Oxidative Cyclization | Stereoselective formation of the tetrahydrofuran rings from acyclic precursors using chiral reagents or catalysts. ut.ee | Control over the relative and absolute stereochemistry of the product. ut.ee |

| Asymmetric Intramolecular Reductive Cyclization | Nickel-catalyzed cyclization of O-alkynones using a P-chiral bisphosphine ligand. rsc.org | High yields and excellent stereoselectivity. rsc.org |

Covalent Modification and Functionalization for Targeted Applications

Covalent modification of this compound is essential for tailoring its properties for specific applications, such as the development of chemical probes and therapeutic agents. The aldehyde functional group is a prime site for such modifications. For example, it can be derivatized to form stable covalent bonds with biological nucleophiles.

One common strategy is the formation of hydrazones through the reaction of the aldehyde with hydrazide-containing molecules. researchgate.net This chemistry is often used in bioconjugation and for the development of probes. Another approach involves the reaction of the aldehyde with aminooxy compounds to form stable oxime ethers.

The development of covalent probes often relies on the incorporation of reactive electrophilic groups that can form a covalent bond with a target protein. nih.gov While the aldehyde itself can be reactive, it can also serve as a handle for the introduction of other reactive moieties.

The table below details potential covalent modification strategies:

| Modification Reaction | Reagent | Resulting Functional Group | Potential Application |

| Hydrazone Formation | Hydrazide (e.g., 2-hydrazinonicotinic acid) researchgate.net | Hydrazone | Bioconjugation, imaging agents. researchgate.net |

| Oxime Ligation | Aminooxy compound | Oxime ether | Stable bioconjugation. |

| Reductive Amination | Amine and a reducing agent | Amine | Introduction of diverse functional groups. |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted alkene | Synthesis of more complex molecular scaffolds. |

Development of Chemical Probes and Ligands Derived from this compound

The bis-oxolane scaffold can serve as a basis for the design of novel chemical probes and ligands. The cyclic ether motifs are reminiscent of crown ethers, which are known for their ability to bind cations. rsc.orgresearchgate.netrsc.org By modifying the parent compound, it may be possible to create molecules with selective ion-binding properties.

Fluorescent probes are valuable tools in chemical biology, and the aldehyde group of this compound can be utilized to develop such probes. For instance, reaction with specific fluorogenic reagents can lead to a "turn-on" fluorescence response upon reaction with the aldehyde. nih.govresearchgate.netrsc.org A series of fluorescent probes for aldehydes has been developed based on the reaction of an aldehyde with 2-aminothiophenol (B119425) to form a fluorescent dihydrobenzothiazole. nih.govresearchgate.netrsc.org

The design of such probes involves the careful selection of a fluorophore and a reactive group that is selective for the target analyte. The bis-oxolane portion of the molecule can influence the solubility, cell permeability, and localization of the probe.

The following table summarizes potential approaches for the development of chemical probes:

| Probe Type | Design Strategy | Detection Mechanism | Potential Target |

| Fluorescent Probe | Incorporation of a fluorophore that is quenched until reaction with the aldehyde. nih.govresearchgate.netrsc.org | Formation of a fluorescent product upon reaction. nih.govresearchgate.netrsc.org | Aldehydes in biological systems. nih.govresearchgate.netrsc.org |

| Ion-Binding Ligand | Modification to create a cavity similar to a crown ether. rsc.orgresearchgate.netrsc.org | Selective binding of cations. rsc.orgresearchgate.netrsc.org | Metal ions. |

| Covalent Probe | Introduction of a reactive electrophile for covalent modification of proteins. nih.gov | Irreversible binding to a target protein. nih.gov | Specific protein targets. |

| Affinity-Based Probe | Design of a ligand that binds non-covalently to a biological target. | Reversible binding to a target. | Enzymes, receptors. |

Advanced Spectroscopic and Structural Characterization of 2 Oxolan 2 Yl Oxolane 2 Carbaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound. For 2-(Oxolan-2-YL)oxolane-2-carbaldehyde (C₁₀H₁₆O₃), HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing valuable structural clues. The fragmentation pattern is dictated by the functional groups present: two cyclic ether (oxolane) rings and an aldehyde. Key fragmentation pathways would likely include:

Alpha-cleavage: The bonds adjacent to the ether oxygen atoms are prone to cleavage. This can result in the opening of one or both oxolane rings.

Loss of the Aldehyde Group: A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the molecular ion.

Cleavage of the Inter-ring Bond: The C-C bond connecting the two oxolane rings can break, leading to fragments corresponding to substituted or unsubstituted oxolane cations.

Ring Fission: The oxolane rings themselves can fragment through various pathways, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or water (H₂O).

A proposed fragmentation scheme based on these principles allows for the interpretation of the mass spectrum, reinforcing the proposed structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Calculated) | Ion Formula | Description |

|---|---|---|

| 184.1099 | [C₁₀H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 183.1021 | [C₁₀H₁₅O₃]⁺ | Loss of H• from aldehyde |

| 155.0967 | [C₉H₁₃O₂]⁺ | Loss of CHO radical |

| 99.0446 | [C₅H₇O₂]⁺ | Cleavage between rings, fragment contains aldehyde |

| 85.0626 | [C₅H₉O]⁺ | Cleavage between rings, oxolanyl cation fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.

¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton, the protons on the carbons alpha to the ether oxygens (C2 and C2'), and the remaining methylene (B1212753) protons of the rings. The aldehyde proton (H-C=O) would appear as a singlet or a narrow triplet significantly downfield (δ 9.5-10.0 ppm). The protons on C2 and C2' would be deshielded by the adjacent oxygen atoms (and the carbonyl group for C2), resonating in the δ 3.5-4.5 ppm range. The remaining eight protons on the C3, C4, C3', and C4' positions would appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm).

¹³C NMR: The ¹³C spectrum provides a count of the chemically distinct carbon atoms. The most downfield signal would correspond to the aldehyde carbonyl carbon (δ ~200 ppm). The C2 and C2' carbons, being attached to two oxygen atoms (one ether, one carbonyl) or two ether linkages respectively, would appear in the δ 70-85 ppm region. The remaining methylene carbons of the oxolane rings would resonate in the typical aliphatic region (δ 25-35 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.6 - 9.8 | 200 - 205 |

| C2 | 4.1 - 4.3 | 80 - 85 |

| C3 / C4 / C5 | 1.8 - 2.2 | 25 - 35 |

| C2' | 3.8 - 4.1 | 75 - 80 |

While 1D NMR suggests the presence of certain functional groups, 2D NMR experiments are essential to piece together the complete molecular puzzle. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons within each oxolane ring, allowing for the assignment of the -CH₂-CH₂-CH₂- spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key correlations would include the aldehyde proton to the C2 carbon, and most importantly, correlations between protons on one ring and carbons on the other, which definitively establishes the C2-C2' linkage between the two oxolane units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry of the molecule's chiral centers (C2 and C2'). For example, observing a NOESY cross-peak between the proton on C2 and a specific proton on the second ring would provide strong evidence for a particular diastereomeric conformation.

Table 3: Utility of 2D NMR Techniques for Structural Elucidation

| Technique | Information Provided | Key Application for this Molecule |

|---|---|---|

| COSY | ¹H-¹H scalar coupling (through-bond) | Tracing proton connectivity within each oxolane ring. |

| HSQC | ¹H-¹³C one-bond correlation | Assigning which protons are attached to which carbons. |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Confirming the C2-C2' linkage and the position of the aldehyde. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Determining the relative stereochemistry at C2 and C2'. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected in the region of 1720-1740 cm⁻¹. spectroscopyonline.com Another diagnostic feature for the aldehyde is the presence of two weak C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet). The most prominent feature for the ether linkages is the strong asymmetric C-O-C stretching vibration, which for saturated cyclic ethers typically appears between 1070 and 1140 cm⁻¹. spectroscopyonline.com The region just below 3000 cm⁻¹ would show the C-H stretching vibrations of the aliphatic CH₂ groups.

Raman Spectroscopy: While the C=O stretch is often weaker in Raman than in IR, the C-C and C-O single bond vibrations of the ring structure can provide complementary information. mdpi.comresearchgate.net The symmetric C-O-C stretch, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak-Medium |

| C=O Stretch | Aldehyde | 1720 - 1740 | Strong |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium-Strong |

X-ray Crystallography for Precise Solid-State Molecular Geometry

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique yields a three-dimensional model of the molecule as it exists in the crystal lattice. nih.gov

The resulting crystal structure would provide:

Unambiguous Connectivity: Confirmation of the bonding arrangement.

Precise Molecular Geometry: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Solid-State Conformation: The exact conformation of the two oxolane rings (which typically adopt envelope or twist conformations) and their relative orientation.

Absolute Stereochemistry: For a chiral crystal, the analysis can determine the absolute configuration (R/S) of the stereocenters at C2 and C2', resolving any ambiguity from other methods.

Intermolecular Interactions: Information on how the molecules pack together in the solid state, revealing any hydrogen bonding or other non-covalent interactions.

While no crystal structure for the title compound is currently published, studies on substituted tetrahydrofurans confirm the flexibility of the five-membered ring. nih.govdatapdf.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The presence of stereocenters at C2 and C2' makes this compound a chiral molecule. Chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light, are used to investigate its stereochemistry.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chromophore in a chiral environment. The aldehyde carbonyl group serves as the key chromophore. Its n→π* electronic transition, which is typically weak in the UV-Vis absorption spectrum (around 280-300 nm), gives rise to a distinct signal in the CD spectrum known as a Cotton effect. The sign of this Cotton effect (positive or negative) is highly sensitive to the stereochemical environment around the carbonyl group. Empirical rules, such as the Octant Rule for aldehydes and ketones, can be used to correlate the sign of the Cotton effect to the absolute configuration of the adjacent chiral center (C2).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. In the region of the carbonyl n→π* transition, an anomalous dispersion curve (also called a Cotton effect) is observed, where the rotation changes sign rapidly. The shape and sign of this curve are directly related to the CD spectrum and provide complementary information for assigning the absolute configuration.

These techniques are powerful for assigning the absolute configuration of enantiopure samples, especially when correlated with theoretical calculations. acs.orgnih.gov

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for the comprehensive characterization of this compound. Given the compound's structural complexity, featuring two tetrahydrofuran (B95107) rings and a reactive aldehyde group, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for evaluating its purity, separating its stereoisomers, and performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS is highly effective for purity assessment by detecting and identifying volatile organic impurities that may be present from the synthesis or degradation processes. The high resolution of capillary GC columns allows for the separation of closely related compounds, while the mass spectrometer provides definitive identification based on mass spectra and fragmentation patterns.

Purity Assessment: To assess the purity of a sample, the compound is dissolved in a suitable solvent and injected into the GC-MS. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The relative area of each peak can be used to estimate the purity of the sample.

Quantitative Analysis: For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. Due to the reactive nature of the aldehyde group, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. nih.govresearchgate.net This derivative is more volatile and provides excellent sensitivity in GC-MS analysis.

Below is an illustrative table of typical GC-MS parameters that could be applied for the analysis of this compound, based on methods for similar aldehydes and cyclic ethers. nih.govund.edu

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of this compound due to its applicability to a wide range of polarities and its operation at ambient temperature, which prevents the degradation of thermally sensitive compounds. This technique is especially critical for isomer separation and for the analysis of non-volatile impurities.

Isomer Separation: The structure of this compound contains multiple chiral centers, meaning it can exist as several diastereomers. These isomers often exhibit different biological activities, making their separation and characterization essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating such stereoisomers. researchgate.netnih.gov

Normal-Phase HPLC: This mode, often using a silica-based column, can be effective for separating diastereomers due to the different interactions of the isomers with the polar stationary phase. chromforum.org

Chiral HPLC: For more challenging separations, chiral stationary phases (CSPs) can be employed. These columns are designed to interact differently with each stereoisomer, allowing for their resolution.

Reversed-Phase HPLC: While often less effective for diastereomer separation of this type of compound, reversed-phase HPLC can be useful for purity assessment and the analysis of a broader range of impurities with varying polarities.

Quantitative Analysis: LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantitative analysis. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing matrix interference and allowing for accurate quantification even at low concentrations. nih.gov

The following table provides hypothetical HPLC conditions for the separation of diastereomers of this compound, based on established methods for similar substituted tetrahydrofurans. researchgate.nethplc.eu

| Parameter | Condition |

|---|---|

| LC Column | Chiral Stationary Phase Column (e.g., Chiralcel OD-H) or Normal Phase Silica Column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV at 220 nm or Mass Spectrometer |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Computational Studies and Theoretical Investigations of 2 Oxolan 2 Yl Oxolane 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. scielo.org.mximgroupofresearchers.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure, which governs the molecule's chemical behavior. wikipedia.orgnorthwestern.edu

For 2-(Oxolan-2-YL)oxolane-2-carbaldehyde, these calculations would reveal the distribution of electron density, highlighting the polarization of bonds. The aldehyde group (–CHO) is expected to be the most electronically active site, with the carbonyl oxygen atom having a partial negative charge and the carbonyl carbon a partial positive charge. The ether oxygen atoms in the oxolane rings would also influence the electron distribution.

A key output of these calculations is the description of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwuxibiology.com The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). wuxibiology.comnumberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. wikipedia.org

For this compound, the HOMO is likely localized around the lone pairs of the oxygen atoms, while the LUMO would be centered on the π* antibonding orbital of the carbonyl group. This distribution indicates that the molecule can act as a nucleophile via its oxygen atoms and as an electrophile at the carbonyl carbon.

From the electronic structure, various reactivity descriptors can be calculated. scielo.org.mxchemtools.orgrsc.org These conceptual DFT-based quantities, such as electronegativity, chemical hardness, and Fukui functions, provide a quantitative measure of reactivity at different sites within the molecule. nih.govresearchgate.net For instance, the Fukui function would precisely map the most likely sites for nucleophilic and electrophilic attack, confirming the high reactivity of the aldehyde carbon.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

This table presents illustrative data that would be obtained from quantum chemical calculations.

| Parameter | Hypothetical Value | Interpretation |

| Energy of HOMO | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| Energy of LUMO | -0.8 eV | Indicates the energy of the orbital that will accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | 3.2 Debye | Confirms the polar nature of the molecule, centered on the aldehyde. |

| Chemical Hardness (η) | 2.85 eV | Quantifies resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.5 eV | Measures the propensity to accept electrons; moderate electrophilicity. |

| Fukui Function (f-) on Aldehyde O | 0.25 | Indicates a high propensity for electrophilic attack at this site. |

| Fukui Function (f+) on Aldehyde C | 0.38 | Indicates a high propensity for nucleophilic attack at this site. |

Conformational Analysis and Potential Energy Surface Exploration Using Molecular Mechanics and Dynamics

The three-dimensional shape and flexibility of this compound are crucial for its interactions. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. drugdesign.orguci.edu This is particularly important for this molecule due to the flexibility of the two oxolane rings and the rotatable bond connecting them, as well as the orientation of the aldehyde group.

Molecular Mechanics (MM) is a computational method that uses classical physics principles and empirical force fields to calculate the potential energy of a molecule as a function of its geometry. numberanalytics.com It is highly efficient for exploring the vast conformational space of a molecule. scribd.comcsbsju.edu A systematic search or a stochastic method like a Monte Carlo search can be used to generate thousands of possible conformations. uci.edu Each conformation is then subjected to energy minimization to find the nearest local energy minimum.

The results of such a search would identify several stable conformers, differing in the puckering of the oxolane rings (envelope vs. twist conformations) and the relative orientation of the two rings and the aldehyde group.

Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. github.iowikipedia.org By solving Newton's equations of motion, MD shows how the atoms move, how the molecule vibrates and rotates, and how it transitions between different conformations. acs.orgvalencelabs.comresearchgate.net An MD simulation would reveal which conformers are most populated at a given temperature and the energy barriers for converting between them.

A Potential Energy Surface (PES) scan is a more focused technique used to explore the energy profile along a specific coordinate, such as the dihedral angle of the bond connecting the two rings. uni-muenchen.deq-chem.comnih.gov By systematically rotating this bond and optimizing the rest of the molecule's geometry at each step, a PES scan can precisely map the energy barriers between key conformers. acs.org

Table 2: Hypothetical Low-Energy Conformers of this compound

This table illustrates the type of results obtained from a conformational search, showing relative energies and key dihedral angles.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (O-C-C-O) | Ring 1 Pucker | Ring 2 Pucker |

| Conf-1 | 0.00 | 175° (anti) | Envelope | Twist |

| Conf-2 | 0.85 | 65° (gauche) | Twist | Envelope |

| Conf-3 | 1.20 | -70° (gauche) | Envelope | Envelope |

| Conf-4 | 2.50 | 180° (anti) | Twist | Twist |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. wikipedia.org

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The calculated NMR shieldings are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Predicted IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity.

For this compound, these calculations would predict:

¹H NMR: The distinct chemical shift of the aldehydic proton (expected around 9-10 ppm) and the complex splitting patterns of the protons on the two oxolane rings.

¹³C NMR: The characteristic signal of the carbonyl carbon (expected around 190-200 ppm) and the shifts for the carbons in the heterocyclic rings.

IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde (typically around 1720-1740 cm⁻¹) and various C-O stretching frequencies for the ether linkages.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption spectra. By comparing these computationally predicted spectra with experimentally measured data, one can gain high confidence in the assigned molecular structure.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

This table demonstrates how calculated spectroscopic values would be compared against experimental results for structure validation.

| Parameter | Predicted Value | Experimental Value | Deviation |

| ¹H Chemical Shift (Aldehyde H) | 9.78 ppm | 9.75 ppm | +0.03 ppm |

| ¹³C Chemical Shift (Carbonyl C) | 198.5 ppm | 200.1 ppm | -1.6 ppm |

| IR Frequency (C=O Stretch) | 1755 cm⁻¹ (scaled) | 1730 cm⁻¹ | +25 cm⁻¹ |

| UV-Vis λmax (n→π* transition) | 295 nm | 290 nm | +5 nm |

Elucidation of Reaction Mechanisms, Transition States, and Kinetic Profiles

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.orgnih.goveurekalert.org It allows for the characterization of reactants, products, intermediates, and, most importantly, the high-energy transition states (TS) that connect them.

For a reaction involving this compound, such as its reduction to the corresponding alcohol by a hydride reagent, computational methods can map out the entire reaction energy profile. This involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (aldehyde and hydride) and the product (alkoxide).

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state. This structure represents the highest energy point along the reaction coordinate, where bonds are partially broken and formed.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Reaction Pathway Following: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the reactant and product states.

Table 4: Hypothetical Energy Profile for the Hydride Reduction of this compound

This table illustrates the calculated energies along a reaction coordinate, providing insight into the reaction's kinetics and thermodynamics.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Aldehyde + Hydride |

| Transition State (TS) | +12.5 | Hydride approaching carbonyl carbon, C-H bond forming, C=O bond breaking. |

| Products | -25.0 | Corresponding alkoxide product. |

Molecular Docking and Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

If this compound were being investigated as a potential biologically active agent (e.g., an enzyme inhibitor), molecular docking and SAR studies would be essential. numberanalytics.comoncodesign-services.com

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). iaanalysis.comresearchgate.netcomputabio.combohrium.com The process involves placing the ligand into the receptor's binding pocket in many different poses and using a scoring function to estimate the strength of the interaction for each pose. A successful docking study would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that stabilize the ligand-receptor complex.

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. numberanalytics.compatsnap.comresearchgate.net Computationally, this involves creating a library of virtual analogs of the parent scaffold and evaluating their properties. nih.gov For the 2-(Oxolan-2-YL)oxolane scaffold, modifications could include changing the aldehyde to other functional groups, adding substituents to the oxolane rings, or replacing one of the rings with a different heterocycle (a process known as scaffold hopping). niper.gov.inlifechemicals.comnih.govrsc.org

By docking this virtual library of compounds into the target receptor, researchers can build a computational SAR model. This model can predict which modifications are likely to enhance binding affinity (potency), improve selectivity, or optimize other drug-like properties, thereby guiding the synthesis of more effective compounds.

Table 5: Hypothetical Molecular Docking and SAR Data for Scaffold Optimization

This table shows illustrative data for a series of analogs, linking structural changes to predicted binding affinity (docking score) and key interactions.

| Compound ID | Modification from Parent Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | -CHO group | -7.2 | H-bond with Ser-122 |

| Analog-1 | -CH₂OH group | -7.8 | H-bonds with Ser-122, Asn-155 |

| Analog-2 | -COOH group | -8.5 | H-bonds with Ser-122, Asn-155; Salt bridge with Lys-88 |

| Analog-3 | 4-Fluoro on Ring 1 | -7.5 | H-bond with Ser-122; Halogen bond with Tyr-90 |

| Analog-4 | -CHO replaced with -CN | -6.9 | Dipole interaction with Ser-122 |

Applications and Functional Roles of 2 Oxolan 2 Yl Oxolane 2 Carbaldehyde in Specialized Chemical Fields

Role as a Key Synthetic Building Block in Complex Molecule Construction

The combination of a complex heterocyclic scaffold and a versatile functional group positions 2-(Oxolan-2-YL)oxolane-2-carbaldehyde as a potentially valuable building block in organic synthesis.

While no specific syntheses using this compound as a precursor have been documented, its aldehyde functional group is a cornerstone of heterocyclic synthesis. Aldehydes readily participate in condensation and cycloaddition reactions. This compound could theoretically be used to synthesize more complex, fused, or appended heterocyclic systems, where the bis-oxolane unit would impart specific stereochemical and physicochemical properties to the final molecule.

The bis-THF core is the defining structural feature of many Annonaceous acetogenins (B1209576), a class of natural products known for their potent cytotoxic and antitumor activities. beilstein-journals.orgnih.govresearchgate.net These natural products have attracted considerable interest from synthetic chemists, leading to numerous total syntheses. nih.govresearchgate.net However, a review of published synthetic routes for acetogenins with adjacent or non-adjacent bis-THF rings does not identify this compound as a reported intermediate. beilstein-journals.orgnih.gov Synthetic strategies typically construct the oxolane rings stereoselectively from acyclic precursors through methods like asymmetric epoxidation and subsequent intramolecular cyclization, rather than starting with a pre-formed bis-oxolane aldehyde. nih.gov Nonetheless, as a molecule containing the core bis-THF structure, it represents a potential, albeit underexplored, advanced intermediate for accessing analogues of these complex natural products.

The oxolane ring is a recognized structural motif in medicinal chemistry, and the bis-THF unit is a known pharmacophore, particularly for inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. researchgate.netnih.gov this compound could serve as an ideal scaffold for developing novel bioactive molecules. The aldehyde group provides a convenient chemical handle for modification, allowing for the synthesis of a library of derivatives (e.g., imines, amines, carboxylic acids, alcohols) built upon the central bis-oxolane core. nih.gov This approach would enable structure-activity relationship (SAR) studies to optimize compounds for pharmaceutical or agrochemical applications.

Catalytic Applications and Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

There is no specific research detailing the use of this compound in catalysis. In theory, the two oxygen atoms of the oxolane rings could function as a bidentate ligand, coordinating to a metal center. The stereochemistry of the bis-THF core could create a specific chiral environment, making it a candidate for development into chiral ligands for asymmetric catalysis. The aldehyde could be further functionalized to enhance its coordination properties or to tether the molecule to a solid support.

Contributions to Materials Science (e.g., as Precursors for Polymeric Materials with Oxolane Incorporations)

The role of this compound in materials science has not been explored in the available literature. However, its structure lends itself to potential applications as a monomer. The aldehyde functionality can participate in condensation polymerization with suitable co-monomers (e.g., amines, phenols) to produce polymers with the bis-oxolane unit integrated into the backbone. Such polymers could exhibit unique thermal properties, solubility, and biocompatibility conferred by the cyclic ether moieties. While polymers based on the ring-opening of tetrahydrofuran (B95107) are common, using a functionalized bis-THF monomer would offer a distinct route to novel materials. semanticscholar.org

Use in Fundamental Studies of Cyclic Ether Chemistry and Carbonyl Reactivity

This molecule presents an interesting model for fundamental chemical studies, although no such studies have been published. The proximity of the two electron-rich oxolane rings to the electrophilic aldehyde carbon could exert significant electronic and steric effects on carbonyl reactivity. libretexts.org Detailed kinetic and mechanistic studies on its reactions (e.g., nucleophilic additions, oxidations, reductions) could provide valuable insights into the intramolecular interactions within such systems. unizar.es Furthermore, conformational analysis of the 2,2'-bis(oxolane) linkage would contribute to a deeper understanding of the structure and dynamics of polyether systems.

Conclusion and Future Research Directions

Summary of the Current Research Landscape and Key Achievements for 2-(Oxolan-2-YL)oxolane-2-carbaldehyde

The current research landscape for the specific chemical entity this compound is notably sparse, with a significant absence of dedicated studies on its synthesis, characterization, and reactivity. However, the broader field of bis-tetrahydrofuran (bis-THF) chemistry, to which this compound belongs, is an area of considerable interest. The bis-THF motif is a core structural unit in a class of naturally occurring compounds known as Annonaceous acetogenins (B1209576), which exhibit a wide range of biological activities, including cytotoxic, antitumor, and antimicrobial effects. ut.ee Consequently, much of the research in this area has been directed towards the stereoselective synthesis of these complex natural products and their analogues. ut.ee

Key achievements in the broader field that provide a foundation for future work on this compound include the development of various synthetic strategies for constructing the tetrahydrofuran (B95107) ring system. These methods range from classical cyclization reactions to more modern catalytic approaches. organic-chemistry.org The synthesis of substituted bis-THF derivatives has also been a focus, particularly in the context of medicinal chemistry, where they are explored as ligands for biological targets such as HIV protease. nih.gov

While direct research on this compound is not apparent in the current literature, the collective knowledge on the synthesis and importance of the bis-oxolane core provides a strong impetus for the investigation of this novel molecule. Its unique combination of a bis-THF scaffold and a reactive aldehyde functionality suggests it could be a valuable, yet currently overlooked, building block in organic synthesis.

Emerging Methodologies and Technologies for Enhanced Synthesis and Characterization

Recent advancements in synthetic organic chemistry offer promising avenues for the efficient and stereoselective synthesis of this compound. Modern catalytic methods, including those employing transition metals, are increasingly used for the construction of tetrahydrofuran rings with high levels of control over stereochemistry. organic-chemistry.org For instance, catalytic enantioselective [3 + 2] cycloaddition reactions between cyclopropanes and aldehydes have emerged as a powerful tool for creating highly substituted tetrahydrofurans. nih.gov Such methods could potentially be adapted for the synthesis of the bis-oxolane core of the target molecule.

Furthermore, photochemical methods are gaining traction for the synthesis of cyclic ethers. Photochemical ring expansion reactions, for example, provide a novel route to tetrahydrofuran heterocycles. rsc.org These innovative approaches could offer milder and more efficient alternatives to traditional synthetic routes.

For the characterization of this compound, a suite of advanced analytical techniques would be indispensable.

| Technique | Application |

| 2D-NMR Spectroscopy | Elucidation of the complex stereochemical relationships between the two oxolane rings and the aldehyde substituent. |

| Mass Spectrometry (MS) | Precise determination of the molecular weight and fragmentation patterns to confirm the structure. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute stereochemistry, if a crystalline derivative can be obtained. |

| Chiroptical Spectroscopy | Techniques like Vibrational Circular Dichroism (VCD) could be employed to study the stereochemistry in solution. acs.org |

These emerging synthetic and characterization technologies will be crucial in overcoming the current knowledge gap and enabling a thorough investigation of this compound.

Unexplored Reactivity Patterns and Novel Derivatization Opportunities

The presence of the aldehyde functional group in this compound opens up a vast and unexplored area of chemical reactivity. Aldehydes are among the most versatile functional groups in organic synthesis, participating in a wide array of chemical transformations. This allows for the potential creation of a diverse library of novel derivatives based on the bis-oxolane scaffold.

Potential derivatization reactions that could be explored include:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-(Oxolan-2-YL)oxolane-2-carboxylic acid, a potentially useful building block in its own right.

Reduction: Reduction of the aldehyde would provide the corresponding alcohol, 2-(Oxolan-2-YL)oxolan-2-yl)methanol, which could be further functionalized.

Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, allowing for the introduction of a wide range of substituents.

Wittig Reaction: Reaction with phosphorus ylides would lead to the formation of alkenes, providing a route to extend the carbon chain.

Reductive Amination: This reaction would convert the aldehyde into an amine, opening up possibilities for the synthesis of novel ligands or biologically active compounds.

Multi-component Reactions: The aldehyde functionality makes the molecule a prime candidate for use in powerful multi-component reactions like the Ugi and Biginelli reactions, which can rapidly generate molecular complexity. nih.gov

Investigating these and other transformations will not only expand the chemical space accessible from this compound but also potentially lead to the discovery of new compounds with interesting properties and applications.

Potential for Integration into Advanced Interdisciplinary Research Fields

The unique structural features of this compound suggest its potential for integration into several advanced interdisciplinary research fields.

Medicinal Chemistry: The bis-tetrahydrofuran motif is a known pharmacophore, and the ability to derivatize the aldehyde group could lead to the development of new therapeutic agents. nih.gov For example, derivatives could be designed as novel protease inhibitors or as modulators of other biological targets. The oxolane ring is also a component of various natural and synthetic compounds with a wide spectrum of biological activity. nih.gov

Polymer Chemistry: Tetrahydrofuran itself is a precursor to polymers, and a bifunctional molecule like this compound could serve as a novel monomer or cross-linking agent. wikipedia.org The reactivity of the aldehyde could be exploited in polymerization reactions, potentially leading to new materials with unique properties. For instance, polymers derived from this compound could find applications as energetic materials, similar to copolymers of bis-azido methyl oxetane (B1205548) and tetrahydrofuran. researchgate.net

Materials Science: The bis-oxolane structure could impart specific properties to new materials. For example, derivatives could be explored as components of liquid crystals or as chiral ligands in asymmetric catalysis. The ability to create a library of derivatives through the aldehyde handle would allow for the fine-tuning of material properties.

Supramolecular Chemistry: The oxygen atoms in the tetrahydrofuran rings can act as hydrogen bond acceptors, suggesting that derivatives of this compound could be used to construct novel supramolecular assemblies.

The exploration of this compound in these interdisciplinary fields could lead to significant scientific advancements and new technological applications.

Challenges and Perspectives in Harnessing the Full Potential of this compound in Chemical Science

The primary challenge in harnessing the full potential of this compound is the current lack of a reported, efficient, and stereoselective synthetic route. The development of such a synthesis is the first and most critical step towards enabling any further research. This will likely require the application of modern synthetic methodologies and may involve significant optimization efforts.

A summary of the key challenges and future perspectives is presented below:

| Challenges | Perspectives |

| Lack of a known synthetic route. | Development of a novel, stereoselective synthesis would be a significant achievement in itself and would open the door to further studies. |

| Absence of characterization data. | Thorough spectroscopic and crystallographic analysis is needed to establish a baseline understanding of the molecule's properties. |

| Unexplored reactivity. | A systematic investigation of the aldehyde's reactivity will be necessary to establish it as a useful synthetic intermediate. |

| Scarcity of computational studies. | Theoretical calculations could provide valuable insights into the conformational preferences and electronic properties of the molecule, guiding experimental work. |

From a broader perspective, this compound represents an intriguing and untapped area of chemical space. If the initial synthetic and characterization hurdles can be overcome, this compound has the potential to become a valuable tool for chemists in a variety of fields. Its unique combination of a biologically relevant scaffold and a versatile functional group makes it a highly attractive target for future research. The exploration of its chemistry could lead to new discoveries in catalysis, materials science, and medicinal chemistry, ultimately demonstrating the value of investigating novel and under-explored molecular architectures.

Q & A

Q. Methodological Considerations :

- Optimization : Vary temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading. Monitor via TLC or HPLC .

- Purity : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Characterize purity using H/C NMR and HPLC-MS .

What safety protocols are critical when handling this compound, given its reactive aldehyde group?

Basic Research Question

The compound’s aldehyde moiety poses risks of skin/eye irritation and respiratory sensitization. Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation .

- Spill Management : Neutralize with sodium bisulfite and dispose via hazardous waste channels .

Q. Advanced Consideration :

- Long-term Storage : Store under inert gas (N) at 4°C to prevent oxidation. Confirm stability via periodic FT-IR analysis .

How does the electron-withdrawing oxolane group influence the compound’s reactivity in nucleophilic addition reactions?

Intermediate Research Question

The oxolane ring’s electron-withdrawing effect activates the aldehyde for nucleophilic attacks (e.g., Grignard reagents or hydride reductions).

- Mechanistic Insight : The oxolane group stabilizes the transition state via inductive effects, enhancing electrophilicity at the carbonyl carbon .

- Experimental Design :

How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems or biological targets?

Advanced Research Question

- Applications :

- Validation : Cross-validate computational results with experimental data (e.g., X-ray crystallography or kinetic assays) .

How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Advanced Research Question

Discrepancies may arise from solvent effects, impurities, or tautomerism.

- Resolution Strategies :

What advanced characterization techniques are required to confirm the stereochemical configuration of derivatives?

Intermediate Research Question

- Chiral Analysis :

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Intermediate Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.